PAT-048 belongs to a class of autotaxin inhibitors characterized by their ability to modulate lysophosphatidic acid signaling pathways. It is classified as a boronic acid-based compound, which enhances its interaction with the active site of autotaxin, thereby inhibiting its enzymatic activity. The development of PAT-048 has been documented in several studies focusing on the structural and functional aspects of autotaxin inhibitors .
The synthesis of PAT-048 involves several key steps that leverage established organic chemistry techniques. While specific synthetic routes can vary, the general approach includes:
The synthetic strategy emphasizes efficiency and yield, often utilizing continuous flow methods to streamline the process .
PAT-048 features a distinct molecular structure that includes a boronic acid group essential for its interaction with autotaxin. The structural formula can be represented as follows:
where , , , and represent the number of carbon, hydrogen, boron, and oxygen atoms respectively. Detailed crystallographic studies have elucidated the binding interactions at the active site of autotaxin, highlighting key amino acid residues involved in the inhibitor's mechanism .
PAT-048 undergoes specific chemical reactions upon interaction with autotaxin:
These reactions are critical for understanding how PAT-048 can modulate biochemical pathways involved in fibrosis and inflammation.
The mechanism by which PAT-048 exerts its effects involves several steps:
In vivo studies have shown significant reductions in fibrosis markers when treated with PAT-048, reinforcing its potential therapeutic benefits .
PAT-048 possesses several notable physical and chemical properties:
These properties are critical for determining the compound's suitability in clinical settings .
PAT-048 is primarily investigated for its potential applications in treating diseases characterized by excessive fibrosis, such as:
PAT-048 (CAS 1359983-15-5) is a potent small-molecule inhibitor targeting autotaxin (ATX), a key enzyme in lysophosphatidic acid (LPA) biosynthesis. Chemically defined as C~22~H~18~ClF~2~N~3~O~2~S with a molecular weight of 461.91 g/mol, it features a unique heterocyclic scaffold enabling non-competitive inhibition of ATX's lysophospholipase D (lysoPLD) activity [1] [6]. PAT-048 achieves half-maximal inhibition (IC~50~) at 1.1 nM against recombinant human ATX, demonstrating exceptional target selectivity over related enzymes. This inhibition disrupts the ATX-LPA signaling axis—a pathway implicated in fibrotic, inflammatory, and oncogenic processes through G-protein-coupled receptor activation [6]. Unlike first-generation ATX inhibitors, PAT-048 maintains efficacy in biological matrices, showing IC~50~ values of 8.9 nM in human blood and 22 nM in mouse plasma, enabling robust in vivo pharmacodynamic studies [6].
Table 1: Key Physicochemical and Biochemical Properties of PAT-048
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C~22~H~18~ClF~2~N~3~O~2~S | Confirmed via mass spectrometry |
IC~50~ (Human ATX) | 1.1 nM | Recombinant enzyme assay |
IC~50~ (Human blood) | 8.9 nM | Ex vivo bioactivity |
IC~50~ (Mouse plasma) | 22 nM | In vivo pharmacokinetics |
Purity | >98% | HPLC validation |
The development of PAT-048 emerged from efforts to address limitations of earlier ATX inhibitors, which exhibited poor bioavailability or off-target effects. Published research since 2016 highlights its therapeutic probe potential: Bain et al. (2017) characterized its pharmacokinetic profile, while Black et al. (2016) demonstrated efficacy in dermal fibrosis models [6] [1]. Preclinical studies established its ability to reduce IL-6 mRNA expression and attenuate fibrosis progression without altering pulmonary ATX protein levels—suggesting complex regulatory mechanisms beyond enzymatic inhibition [1]. Patent analysis reveals primary applications in pulmonary fibrosis and systemic sclerosis, with no clinical trials initiated as of 2025 [3]. Its academic significance lies in enabling mechanistic dissection of LPA-pathway dynamics across disease models.
Table 2: Key Research Milestones for PAT-048
Year | Development | Significance |
---|---|---|
2016 | First efficacy data in murine fibrosis models | Demonstrated 50% reduction in dermal fibrosis |
2017 | Pharmacological characterization published | Confirmed oral bioavailability & tissue exposure |
2025 | Patent filings active; no clinical progression | Remains a preclinical research tool |
Current PAT-048 research focuses on three objectives:
Critical knowledge gaps include:
Table 3: Critical Unresolved Research Questions
Knowledge Gap | Research Barrier | Potential Approach |
---|---|---|
Tissue-specific efficacy | Variable LPA suppression in lung vs. skin | Tissue-specific metabolomic mapping |
Species-dependent IC~50~ | 20-fold lower potency in mice vs. humans | ATX structural homology modeling |
Impact on non-fibrotic pathways | Role in immunomodulation & angiogenesis | Multi-cytokine screening assays |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: